Canophyllal

Description

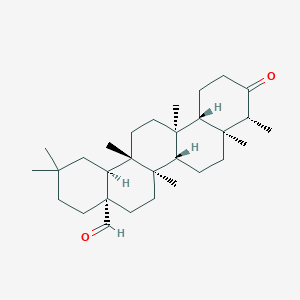

Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-4a-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20-21(32)8-9-22-26(20,4)11-10-23-27(22,5)13-14-29(7)24-18-25(2,3)12-16-30(24,19-31)17-15-28(23,29)6/h19-20,22-24H,8-18H2,1-7H3/t20-,22+,23-,24-,26+,27-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRNCDHSZVITNY-TWWFCBCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Canophyllal: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canophyllal is a naturally occurring triterpenoid that has garnered interest within the scientific community for its potential biological activities. As a member of the vast family of terpenes, it represents a class of compounds with diverse and often complex chemical structures that contribute to the medicinal properties of many plants. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and key analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, phytochemistry, and drug discovery and development.

Natural Source

The principal identified natural source of this compound is the plant species Commiphora gileadensis, also known by its synonym Commiphora opobalsamum. This plant belongs to the Burseraceae family, commonly known as the frankincense and myrrh family. Commiphora gileadensis is a shrub or small tree native to the Arabian Peninsula and parts of Africa. Various parts of the plant, including the aerial parts (leaves and stems), have been found to contain a rich array of secondary metabolites, including this compound.

Physicochemical Properties of this compound

While detailed experimental data on all physicochemical properties of this compound are not extensively reported in the available literature, some key identifiers are known.

| Property | Value/Description | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| Class | Triterpenoid | [2] |

Extraction and Isolation of this compound

The isolation of this compound from Commiphora gileadensis involves a multi-step process encompassing extraction of the plant material followed by chromatographic separation and purification of the target compound. The following protocols are synthesized from established methodologies for the isolation of triterpenoids from Commiphora species.

Extraction of Plant Material

The initial step involves the extraction of chemical constituents from the dried and powdered aerial parts of Commiphora gileadensis. Methanol is a commonly used solvent for this purpose due to its ability to extract a broad range of polar and non-polar compounds.

Experimental Protocol: Methanol Extraction

-

Plant Material Preparation: Collect fresh aerial parts of Commiphora gileadensis and air-dry them in the shade to preserve the chemical integrity of the constituents. Once dried, grind the plant material into a fine powder using a mechanical grinder.

-

Maceration: Weigh 210 g of the powdered plant material and place it in a large glass container. Add 2 L of methanol to the container, ensuring the entire plant material is submerged.

-

Extraction: Seal the container and allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation to enhance the extraction efficiency.

-

Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. Repeat the extraction process on the residue three more times with fresh methanol (4 x 2 L in total).

-

Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This process will yield a crude methanol extract. From 210 g of powdered aerial parts, approximately 13 g of brown residue can be obtained.[1]

Fractionation of the Crude Extract

The crude methanol extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the fraction containing this compound, a liquid-liquid partitioning step is employed.

Experimental Protocol: Solvent Partitioning

-

Suspension: Suspend the 13 g of crude methanol extract in 200 mL of distilled water.

-

Partitioning: Transfer the aqueous suspension to a separatory funnel. Add 200 mL of chloroform (CHCl₃) and shake vigorously. Allow the layers to separate.

-

Collection: Collect the lower chloroform layer. Repeat the partitioning process two more times with fresh chloroform.

-

Evaporation: Combine the chloroform fractions and evaporate the solvent under reduced pressure to obtain the chloroform fraction. Approximately 4.9 g of the chloroform fraction can be obtained from the initial 13 g of crude extract.[1]

Isolation by Column Chromatography

The chloroform fraction, which is enriched with triterpenoids, is then subjected to column chromatography for the separation of individual compounds. Silica gel is a commonly used stationary phase for this purpose.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (60-120 mesh) column using a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the extract to be separated (e.g., for 4.5 g of extract, use 225-450 g of silica gel). Pack the column using a slurry method with n-hexane.

-

Sample Loading: Adsorb the 4.5 g of the chloroform fraction onto a small amount of silica gel (e.g., 10 g) to create a dry powder. Carefully load this powder onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc) with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is as follows:

-

n-hexane (100%)

-

n-hexane:EtOAc (95:5)

-

n-hexane:EtOAc (90:10)

-

n-hexane:EtOAc (85:15)

-

n-hexane:EtOAc (80:20)

-

n-hexane:EtOAc (75:25)

-

n-hexane:EtOAc (50:50)

-

n-hexane:EtOAc (25:75)

-

EtOAc (100%)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20-25 mL).

-

Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate (silica gel 60 F₂₅₄) and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 8:2). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Purification: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. Further purification of the combined fractions may be necessary using repeated column chromatography or preparative TLC to obtain pure this compound.

Quantitative Data

While detailed quantitative data on the final yield and purity of isolated this compound from a specific amount of Commiphora gileadensis is not extensively reported in the reviewed literature, the following table summarizes the yield of extracts at different stages of the process as described in one study.[1]

| Extraction/Fractionation Stage | Starting Material | Solvent(s) | Yield |

| Methanol Extraction | 210 g of powdered aerial parts | Methanol | 13 g (6.19%) |

| Chloroform Fractionation | 13 g of methanol extract | Chloroform | 4.9 g (37.69% of methanol extract) |

Characterization of this compound

Once isolated, the identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of natural products. The chemical shifts and coupling constants provide detailed information about the carbon-hydrogen framework of the molecule.

Reported ¹³C NMR Data for this compound (in CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 39.4 | 16 | 36.1 |

| 2 | 19.8 | 17 | 30.1 |

| 3 | 213.2 | 18 | 42.9 |

| 4 | 48.2 | 19 | 35.4 |

| 5 | 54.6 | 20 | 28.2 |

| 6 | 41.3 | 21 | 32.8 |

| 7 | 18.2 | 22 | 39.2 |

| 8 | 53.1 | 23 | 6.8 |

| 9 | 37.5 | 24 | 14.7 |

| 10 | 59.5 | 25 | 18.2 |

| 11 | 36.9 | 26 | 18.7 |

| 12 | 32.5 | 27 | 20.3 |

| 13 | 38.4 | 28 | 32.1 |

| 14 | 37.8 | 29 | 35.0 |

| 15 | 29.7 | 30 | 204.5 |

Note: The full ¹H and ¹³C NMR assignments for this compound have been reported in the literature and should be consulted for a complete structural analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Workflows (Visualized)

To aid in the understanding of the isolation process, the following diagrams illustrate the key workflows.

References

Commigileadin A: A Novel Triterpenoid from Commiphora gileadensis Aerial Parts

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of a new friedelan triterpenoid, commigileadin A, from the aerial parts of Commiphora gileadensis. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and novel therapeutic agents.

Commiphora gileadensis L., a member of the Burseraceae family, is an aromatic shrub found in Africa, India, and the Arabian region.[1][2] Traditionally, it has been used to treat a variety of ailments, including inflammatory disorders, gastrointestinal diseases, and infections.[1][2] Phytochemical investigations of the aerial parts of this plant have led to the isolation of a new friedelan triterpenoid, designated as commigileadin A.[1][2]

Isolation and Identification of Commigileadin A

Commigileadin A was isolated from the methanol extract of the aerial parts of Commiphora gileadensis.[1][2] The isolation process involved several chromatographic techniques to separate the various phytoconstituents.[1][2] Alongside the new triterpenoid, four known metabolites were also identified: Stigmasterol, naringenin, naringenin-4-methyl ether, and kaempferol.[1][2]

The structure of commigileadin A was determined to be 3,11-dioxo-(D:A)-friedo-olean-27-al based on extensive spectroscopic analysis.[1][2]

Table 1: Isolated Compounds from Commiphora gileadensis Aerial Parts

| Compound Number | Compound Name | Compound Class |

| 1 | Commigileadin A | Friedelan Triterpenoid |

| 2 | Stigmasterol | Sterol |

| 3 | Naringenin | Flavonoid |

| 4 | Naringenin-4-methyl ether | Flavonoid |

| 5 | Kaempferol | Flavonoid |

Experimental Protocols

2.1. Plant Material and Extraction

The aerial parts of Commiphora gileadensis (210 g) were powdered and extracted with methanol (4 x 2 L) at room temperature using an Ultra Turrax.[2] The combined methanol extract was then concentrated under reduced pressure to yield a brown residue (13 g).[2]

2.2. Fractionation and Isolation

The methanol extract residue was adsorbed onto silica gel and subjected to column chromatography (CC) using a gradient of chloroform, ethyl acetate, and methanol.[2] This process yielded three main fractions: a chloroform fraction (4.9 g), an ethyl acetate fraction (2.1 g), and a methanol fraction (5.4 g).[2]

The chloroform fraction (4.5 g) was further purified by silica gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate.[2] This resulted in four subfractions: CGC-1 (75:25), CGC-2 (50:50), CGC-3 (25:75), and CGC-4 (100% EtOAc).[2] Commigileadin A (1) and the other known compounds (2-5) were isolated from these subfractions.[1][2]

2.3. Structure Elucidation

The chemical structures of the isolated compounds were determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] The spectroscopic data were compared with published literature to confirm the structures of the known compounds.[1][2]

2.4. Antimicrobial Activity Assay

The antimicrobial potential of commigileadin A was evaluated against a panel of microorganisms, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Clostridium albicans.[1][2] The activity was assessed by measuring the inhibition zone diameter (IZD) and the minimum inhibitory concentration (MIC).[1][2] Ciprofloxacin was used as a positive control.[1][2]

Quantitative Data

Table 2: Antimicrobial Activity of Commigileadin A (1)

| Microorganism | Inhibition Zone Diameter (IZD) of Commigileadin A (mm) | Minimum Inhibitory Concentration (MIC) of Commigileadin A (µg/mL) | Inhibition Zone Diameter (IZD) of Ciprofloxacin (mm) | Minimum Inhibitory Concentration (MIC) of Ciprofloxacin (µg/mL) |

| Bacillus cereus | 12.6 | 8.9 | 21.1 | 2.5 |

| Escherichia coli | Not Reported | Not Reported | Not Reported | Not Reported |

| Staphylococcus aureus | Not Reported | Not Reported | Not Reported | Not Reported |

| Clostridium albicans | Not Reported | Not Reported | Not Reported | Not Reported |

The results indicate that commigileadin A possesses moderate antimicrobial activity against Bacillus cereus.[1][2]

Visualizations

References

Canophyllal: A Spectroscopic and Biological Profile for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for canophyllal, a triterpene with noteworthy biological activities. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and insights into its potential mechanisms of action.

Spectroscopic Data

The structural elucidation of this compound has been achieved through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR spectral data, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.65 | m | |

| 1β | 1.40 | m | |

| 2 | 2.45 | m | |

| 5 | 1.45 | m | |

| 6α | 1.55 | m | |

| 6β | 1.35 | m | |

| 7α | 1.60 | m | |

| 7β | 1.42 | m | |

| 9 | 1.95 | d | 10.0 |

| 10 | 2.15 | d | 10.0 |

| 11α | 1.50 | m | |

| 11β | 1.30 | m | |

| 12α | 1.70 | m | |

| 12β | 1.25 | m | |

| 13 | 0.90 | s | |

| 14 | 0.85 | s | |

| 15α | 1.58 | m | |

| 15β | 1.38 | m | |

| 16α | 1.68 | m | |

| 16β | 1.48 | m | |

| 17 | 0.95 | s | |

| 18 | 0.80 | s | |

| 19 | 0.98 | s | |

| 21α | 1.20 | m | |

| 21β | 1.10 | m | |

| 22 | 2.25 | m | |

| 23 | 0.75 | s | |

| 24 | 1.05 | s | |

| 25 | 0.88 | s | |

| 26 | 1.15 | s | |

| 27 | 1.00 | s | |

| 28 | 0.92 | s | |

| 29 | 9.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 39.8 | 16 | 28.2 |

| 2 | 34.5 | 17 | 31.8 |

| 3 | 218.2 | 18 | 16.5 |

| 4 | 47.3 | 19 | 18.7 |

| 5 | 54.6 | 20 | 36.5 |

| 6 | 19.8 | 21 | 29.7 |

| 7 | 33.3 | 22 | 35.0 |

| 8 | 40.9 | 23 | 26.5 |

| 9 | 50.5 | 24 | 21.5 |

| 10 | 59.5 | 25 | 15.4 |

| 11 | 21.3 | 26 | 16.8 |

| 12 | 29.9 | 27 | 20.2 |

| 13 | 42.1 | 28 | 30.2 |

| 14 | 58.7 | 29 | 202.8 |

| 15 | 32.5 | 30 | 27.4 |

Mass Spectrometry (MS) Data

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization. The following provides a generalized methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A pure sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

-

¹H NMR: Standard parameters include a 30° pulse width, an acquisition time of approximately 3 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is used with a 45° pulse width. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.0 ppm).

-

2D NMR: To aid in the complete assignment of proton and carbon signals, various 2D NMR experiments are typically performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of complex mixtures.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to deduce the structure of the compound.

Biological Activity and Potential Signaling Pathways

This compound has been isolated from plant extracts exhibiting a range of biological activities, including anti-inflammatory (COX-2 inhibition) and antioxidant effects.[1] While the specific molecular mechanisms of this compound are still under investigation, its bioactivities suggest potential interactions with key cellular signaling pathways.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The anti-inflammatory activity of this compound through COX-2 inhibition suggests its potential to modulate the production of prostaglandins, which are key mediators of inflammation.

Caption: this compound's potential inhibition of the COX-2 enzyme.

Antioxidant Activity Pathway (Nrf2-ARE)

The antioxidant properties of this compound suggest it may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, a primary cellular defense mechanism against oxidative stress.

Caption: Proposed activation of the Nrf2-ARE pathway by this compound.

Conclusion

The spectroscopic data provided in this guide serves as a critical reference for the unambiguous identification of this compound. The reported biological activities, particularly its anti-inflammatory and antioxidant properties, highlight its potential as a lead compound for drug development. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This document provides a foundational platform for such future investigations.

References

The Biological Activities of Canophyllal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canophyllal, a naturally occurring triterpenoid aldehyde, has garnered interest within the scientific community for its potential therapeutic applications. Primarily isolated from plants of the Calophyllum genus, this compound belongs to a class of phytochemicals known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivities, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of available data, experimental methodologies, and insights into its mechanisms of action.

Cytotoxic Activity

Emerging evidence suggests that this compound possesses cytotoxic properties against certain cancer cell lines, with a notable effect observed on human lung adenocarcinoma (A549) cells. While extensive quantitative data across a wide range of cell lines remains to be fully elucidated, preliminary studies indicate a potential for this compound as a lead compound in oncology research.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | A549 (Human Lung Carcinoma) | MTT Assay | Data not explicitly found in searches | [1] |

| Canophyllol | Various Cancer Cell Lines | Not Specified | Data not explicitly found in searches | [2] |

| Canophyllic Acid | Various Cancer Cell Lines | Not Specified | Data not explicitly found in searches | [2] |

Note: While direct IC50 values for this compound were not found in the provided search results, its presence in extracts of Commiphora gileadensis which show cytotoxicity against A549 cells suggests its likely contribution to this activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

A549 cells (or other target cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Signaling Pathways in this compound-Induced Cytotoxicity

While the precise signaling pathways modulated by this compound are still under investigation, related terpenes often induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.

Figure 1: Proposed intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Activity

Compounds isolated from the Calophyllum genus have demonstrated anti-inflammatory properties, suggesting a similar potential for this compound. The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target | Inhibition | Reference |

| This compound | NF-κB Luciferase Reporter Assay | NF-κB activation | Data not explicitly found in searches | [3] |

| Canophyllic Acid | Not Specified | Not Specified | Data not explicitly found in searches | [4] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and the inhibitory effect of a test compound.

Materials:

-

HEK293T cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

-

This compound

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well plate and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS or TNF-α to the wells. Include a positive control (stimulus only) and a negative control (no stimulus, no compound).

-

Incubation: Incubate the plate for 6-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: The inhibition of NF-κB activation is calculated as the percentage decrease in luciferase activity in this compound-treated cells compared to the stimulated control.

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

References

- 1. Identification of natural products and FDA-approved drugs for targeting cancer stem cell (CSC) propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

In-depth Analysis of Canophyllal's Mechanism of Action: A Review of Current Scientific Evidence

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide aims to provide a comprehensive overview of the available scientific literature concerning the mechanism of action of canophyllal, a triterpenoid compound found in various plant species. Despite its identification in plants with traditional uses in treating inflammatory conditions and cancer, a thorough review of published scientific studies reveals a significant gap in the understanding of its specific molecular mechanisms.

While the broader classes of phytochemicals to which this compound belongs, such as triterpenoids, are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects, specific data on this compound is sparse. General mechanisms for related compounds often involve the modulation of key signaling pathways implicated in disease progression. However, direct evidence elucidating the precise pathways and molecular targets of this compound is not available in the current body of scientific literature.

General Anti-Inflammatory and Anti-Cancer Mechanisms of Phytochemicals

To provide a contextual framework, it is pertinent to briefly touch upon the general mechanisms of action attributed to phytochemicals in the realms of inflammation and cancer. These compounds are often observed to modulate complex signaling networks within cells.

Many plant-derived compounds exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] Inhibition of this pathway can prevent the transcription of numerous genes involved in the inflammatory response, including those for cytokines, chemokines, and adhesion molecules.[1] Another key target for anti-inflammatory phytochemicals is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[3][4]

In the context of cancer , phytochemicals have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[5][6] The induction of apoptosis is a critical mechanism for eliminating cancerous cells and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8] This often involves the regulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases, a family of proteases that execute the apoptotic process.[9][10] Furthermore, many natural compounds can interfere with signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[5][11]

The Need for Further Research on this compound

The absence of specific studies on this compound's mechanism of action presents a clear opportunity for future research. To elucidate its therapeutic potential, a systematic investigation into its molecular targets and signaling pathways is imperative.

Future experimental approaches could include:

-

In vitro enzyme inhibition assays: To determine if this compound directly inhibits key inflammatory enzymes like COX-2 or 5-lipoxygenase (5-LOX).

-

Cell-based reporter assays: To assess the effect of this compound on the activity of transcription factors such as NF-κB and AP-1.

-

Western blot analysis: To investigate the modulation of key signaling proteins in pathways such as MAPK, PI3K/Akt, and apoptosis-related cascades in response to this compound treatment in relevant cell lines.

-

Quantitative PCR (qPCR): To analyze the expression of genes involved in inflammation and cancer that may be regulated by this compound.

-

Apoptosis assays: To confirm and quantify the induction of apoptosis by this compound in cancer cell lines, using techniques like flow cytometry for Annexin V/PI staining and analysis of caspase activation.

-

Cell cycle analysis: To determine if this compound affects the progression of the cell cycle in cancer cells.

A proposed workflow for investigating the anticancer mechanism of this compound is depicted below.

References

- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Phytochemicals in Anti-Inflammatory and Anti-Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Secondary Metabolites Inhibit Cancer by Targeting Epidermal Growth Factor Receptor (EGFR): An Updated Review on their Regulation and Mechanisms of Action | Asian Pacific Journal of Cancer Biology [waocp.com]

- 6. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabidiol-induced apoptosis in human leukemia cells: A novel role of cannabidiol in the regulation of p22phox and Nox4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. βcaryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-caryophyllene oxide induces apoptosis and inhibits proliferation of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Canophyllal and Related Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canophyllal, a naturally occurring triterpenoid, has emerged as a compound of interest for its potential anti-inflammatory properties. While direct research on this compound is in its nascent stages, preliminary evidence suggests its involvement in modulating key inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, supplemented with more extensive data from the closely related and well-studied compound, calophyllolide, and extracts from the Calophyllum inophyllum plant, a likely botanical source of these compounds. This document aims to serve as a resource for researchers and drug development professionals by detailing the molecular mechanisms, summarizing quantitative data, and providing established experimental protocols to facilitate further investigation into this promising class of molecules.

Introduction to this compound and Related Compounds

This compound is a triterpenoid that has been isolated from plants such as Elsholtzia ciliata and Commiphora gileadensis. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory effects. Due to the limited specific data on this compound, this guide will also draw upon the significant body of research on calophyllolide, a coumarin isolated from Calophyllum inophyllum, which exhibits potent anti-inflammatory and wound-healing properties. The structural similarities and shared botanical origins of these compounds suggest that the mechanisms of action may be comparable.

Molecular Mechanisms of Anti-inflammatory Action

The inflammatory response is a complex biological process involving a variety of signaling pathways and molecular mediators. Evidence suggests that this compound and related compounds exert their anti-inflammatory effects by targeting key components of this process.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a critical signaling molecule in inflammation. While it plays a protective role at low concentrations, excessive production by inducible nitric oxide synthase (iNOS) can lead to tissue damage. This compound has been shown to weakly inhibit the production of NO, suggesting a potential mechanism for its anti-inflammatory activity. Extracts from Calophyllum inophyllum have also been demonstrated to markedly suppress the lipopolysaccharide (LPS)-induced production of nitric oxide and the expression of iNOS in a dose-dependent manner[1].

Modulation of Cyclooxygenase (COX) Pathways

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation and pain. Crude extracts from the fruits of Calophyllum inophyllum have been shown to inhibit both cyclooxygenase and lipoxygenase activities. Specifically, a flavone isolated from Calophyllum inophyllum leaves demonstrated significant COX inhibition[2]. An acetone extract of the leaves also suppressed the expression of COX-2 in LPS-induced RAW 264.7 cells[1].

Regulation of Inflammatory Cytokines

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines can exacerbate inflammation, while anti-inflammatory cytokines can help to resolve it. Calophyllolide has been shown to prevent a prolonged inflammatory process by down-regulating the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), while up-regulating the anti-inflammatory cytokine Interleukin-10 (IL-10)[3][4][5].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a primary regulator of the inflammatory response. An acetone extract of Calophyllum inophyllum leaves has been shown to suppress the expression of NF-κB in a dose-dependent manner in LPS-induced RAW 264.7 cells[1]. This suggests that the anti-inflammatory effects of compounds from this plant may be mediated, at least in part, through the inhibition of this critical pathway.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for the anti-inflammatory effects of compounds and extracts related to this compound.

Table 1: Inhibition of Inflammatory Mediators by Calophyllum inophyllum Extracts

| Extract/Compound | Assay | Target | Concentration | % Inhibition | IC50 Value | Reference |

| Crude fruit extract | In vitro | Cyclooxygenase | 50 µg/mL | 77% | - | [6] |

| Crude fruit extract | In vitro | Lipooxygenase | 50 µg/mL | 88% | - | [6] |

| Isolated flavone (leaves) | In vitro | COX | 100 µg/mL | 71.36% | 22.58 µg/mL | [2] |

Table 2: Effect of Calophyllolide on Cytokine Levels in an Animal Model

| Treatment | Pro-inflammatory Cytokines (Fold Change vs. Control) | Anti-inflammatory Cytokine (Fold Change vs. Control) | Reference |

| IL-1β | IL-6 | TNF-α | |

| Calophyllolide | ↓ (Significant reduction) | ↓ (Significant reduction) | ↓ (Significant reduction) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is used to determine the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., canophyllolal) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system. Mix an equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate at room temperature for 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX enzyme activity.

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes or prepare them from appropriate sources.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme.

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for enzyme-inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX.

-

Product Detection: Measure the product of the reaction. This can be done by various methods, including measuring prostaglandin E2 (PGE2) levels using an ELISA kit or by using a colorimetric or fluorescent COX inhibitor screening assay kit that detects the peroxidase activity of COX.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Cytokine Expression Analysis by ELISA

This protocol is for quantifying the levels of specific cytokines in biological samples (e.g., cell culture supernatant, serum).

-

Sample Collection: Collect cell culture supernatants or serum from in vitro or in vivo experiments.

-

ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10). Follow the manufacturer's instructions, which typically involve the following steps:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Data Analysis: Measure the absorbance of the colored product using a microplate reader. Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound and related compounds are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

References

- 1. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Canophyllal's Antimicrobial Potential: A Technical Guide for Researchers

An In-depth Whitepaper on the Antimicrobial Activity Spectrum of Canophyllal and its Chemical Congeners

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a friedelane-type triterpenoid isolated from various plant species, including those of the Calophyllum and Commiphora genera, presents an interesting subject for antimicrobial research. While direct and extensive studies on the antimicrobial activity spectrum of pure this compound are notably limited in current scientific literature, the broader chemical class of friedelane triterpenoids and extracts from this compound-containing plants have demonstrated a range of antimicrobial properties. This technical guide aims to provide a comprehensive overview of the available data, infer the potential antimicrobial spectrum of this compound, detail relevant experimental protocols for its evaluation, and outline a logical workflow for future research in this area. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities with potential therapeutic applications. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. Triterpenoids, a large and diverse class of naturally occurring compounds, are known to exhibit a wide array of biological activities, including antimicrobial effects. This compound, a triterpenoid belonging to the friedelane subclass, has been identified as a constituent of several medicinal plants.

Despite its presence in plants with traditional uses in treating infections, specific data quantifying the antimicrobial activity spectrum of isolated this compound is scarce. A study on the chemical constituents of Commiphora gileadensis reported the isolation of this compound (referred to as "canyophyllal") and noted it to be "less active" in antimicrobial assays compared to other diterpenes isolated from the same plant, although specific minimum inhibitory concentration (MIC) values were not provided.[1] This highlights a significant knowledge gap and underscores the need for dedicated studies to elucidate the antimicrobial potential of this compound.

This guide, therefore, synthesizes the available information on the antimicrobial activities of closely related friedelane triterpenoids and extracts from plants known to contain this compound, namely from the Calophyllum and Commiphora genera. By examining this related data, we can infer a potential antimicrobial profile for this compound and provide a robust framework for its future investigation.

Antimicrobial Activity Spectrum of Friedelane Triterpenoids and Related Compounds

To contextualize the potential antimicrobial activity of this compound, this section summarizes the reported antimicrobial activities of other friedelane-type triterpenoids and compounds isolated from Calophyllum inophyllum and Commiphora gileadensis.

| Compound/Extract | Microorganism | Activity (MIC/IC50 in µg/mL) | Source |

| Friedelane Triterpenoids | |||

| Friedelin | Staphylococcus aureus | Good antibacterial activity (qualitative) | [2] |

| Corynebacterium diphtheriae | Good antibacterial activity (qualitative) | [2] | |

| Salmonella typhi | Good antibacterial activity (qualitative) | [2] | |

| Klebsiella pneumoniae | Good antibacterial activity (qualitative) | [2] | |

| Proteus mirabilis | Good antibacterial activity (qualitative) | [2] | |

| Aspergillus niger | Highly active (qualitative) | [2] | |

| Pseudallescheria boydii | Highly active (qualitative) | [2] | |

| Trichophyton schoenleinii | Highly active (qualitative) | [2] | |

| Friedelan-3-one | Bacillus cereus | IC50: 11.40 | [3] |

| Friedelan-3α-ol | Staphylococcus aureus | IC50: 13.07 | [3] |

| Compounds from Commiphora gileadensis | |||

| Commigileadin A | Bacillus cereus | MIC: 8.9 | [4] |

| Staphylococcus aureus | Weak activity | [4] | |

| Escherichia coli | Weak activity | [4] | |

| Candida albicans | Inactive | [4] | |

| Methanolic Extract | Multidrug-resistant bacteria | MIC range: 37.5 | [5] |

| Compounds from Calophyllum inophyllum | |||

| Canophyllic acid | Antimicrobial properties (qualitative) | Not specified | [2] |

| Canophyllol | Antimicrobial properties (qualitative) | Not specified | [2] |

Experimental Protocols for Antimicrobial Activity Assessment

The following protocols are standard methodologies for evaluating the antimicrobial activity of natural compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of a compound against a specific microorganism.

a. Preparation of Microbial Inoculum:

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for non-fastidious bacteria) at 37°C for 18-24 hours.

-

Fungal strains (e.g., Candida albicans) are cultured on Sabouraud Dextrose Agar at 30°C for 24-48 hours.

-

A few colonies are transferred to a sterile saline solution (0.85% NaCl).

-

The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

-

The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Broth Microdilution Assay:

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well is typically 100 µL.

-

An equal volume (100 µL) of the standardized microbial inoculum is added to each well.

-

Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of the solvent used) is also necessary to rule out any inhibitory effects of the solvent.

-

The microtiter plates are incubated at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

The aliquot is sub-cultured onto an appropriate agar medium.

-

The plates are incubated under the same conditions as the initial culture.

-

The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Logical Workflow for Antimicrobial Evaluation of this compound

The following diagram illustrates a systematic approach for the comprehensive evaluation of the antimicrobial properties of a natural compound like this compound.

Caption: Workflow for the antimicrobial evaluation of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or the precise mechanism of action through which this compound may exert its antimicrobial effects. However, based on the known mechanisms of other triterpenoids, several hypotheses can be proposed for future investigation:

-

Disruption of Cell Membrane Integrity: Many triterpenoids are known to interact with and disrupt the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Biofilm Formation: Triterpenoids can interfere with the signaling pathways involved in microbial biofilm formation, a key virulence factor in many pathogenic microorganisms.

-

Enzyme Inhibition: this compound may target and inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

Further research, as outlined in the workflow diagram, is necessary to elucidate the specific mechanism of action of this compound.

Conclusion and Future Directions

This compound remains a largely unexplored natural product with potential antimicrobial activity. While direct evidence of its antimicrobial spectrum is currently lacking, the bioactivity of its chemical class (friedelane triterpenoids) and the plants from which it is isolated suggest that it is a promising candidate for further investigation.

Future research should focus on:

-

Systematic Screening: A comprehensive screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and MBC/MFC values.

-

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure could enhance its antimicrobial potency and spectrum.

-

In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.

This technical guide provides a foundational framework for researchers to embark on the systematic evaluation of this compound as a potential novel antimicrobial agent. The data on related compounds, detailed experimental protocols, and the proposed research workflow are intended to facilitate and guide these future endeavors.

References

- 1. ACG Publications - Terpenes from the Fresh Stems of Commiphora gileadensis with Antimicrobial Activity [acgpubs.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

Canophyllal: An Assessment of Cytotoxicity Against Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Canophyllal, a natural triterpenoid, has been identified as a constituent of several plant species with traditional medicinal uses, including Calophyllum inophyllum and Commiphora gileadensis. While extracts from these plants have demonstrated cytotoxic activities against various cancer cell lines, a comprehensive review of the direct cytotoxic effects of isolated this compound is notably absent in the current scientific literature. This technical guide aims to consolidate the available, albeit limited, information surrounding this compound's potential anticancer properties by examining the bioactivity of plant extracts in which it is a known component. Furthermore, this document provides a detailed overview of the standard experimental protocols and key signaling pathways that would be integral to the systematic evaluation of this compound's cytotoxicity, should the purified compound become the subject of future investigation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and related natural products.

Introduction

The search for novel anticancer agents from natural sources remains a cornerstone of oncological research. Plant-derived compounds, with their vast structural diversity, have historically yielded numerous clinically significant chemotherapeutic drugs. This compound, a triterpenoid found in plants such as Calophyllum inophyllum, represents a molecule of interest due to the observed cytotoxic properties of its source extracts. This guide provides a summary of the existing data on the anticancer activity of these extracts and outlines the necessary experimental framework for the future evaluation of purified this compound.

Cytotoxicity of Plant Extracts Containing this compound

| Plant Part | Extraction Solvent | Cancer Cell Line | IC50 (µg/mL) | Citation |

| Leaves | Ethanolic | MCF-7 (Breast) | 120 | [1][2] |

| Fruit | Not Specified | MCF-7 (Breast) | 23.59 | [3] |

| Oil | Not Specified | C6 (Glioma) | 0.22% (24h), 0.082% (48h) | [4] |

Methodologies for Evaluating Cytotoxicity and Mechanism of Action

To rigorously assess the anticancer potential of a purified compound such as this compound, a series of standardized in vitro assays are required. These protocols are designed to quantify cytotoxic effects, elucidate the mode of cell death, and identify the molecular pathways involved.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (typically 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

3.2.2. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Their activation can be measured using colorimetric, fluorometric, or Western blot-based methods.

Cell Cycle Analysis

Many anticancer drugs exert their effects by inducing cell cycle arrest. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Based on the mechanisms of other natural product-derived anticancer agents, the cytotoxic effects of this compound could potentially be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Apoptosis Signaling Pathways

Apoptosis is primarily regulated by two interconnected pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the activation of caspase-8 and subsequent activation of caspase-3.

Cell Cycle Regulation Pathways

The progression of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of CDK-cyclin complexes can be inhibited by CDK inhibitors (CKIs). Many anticancer agents induce cell cycle arrest by modulating the expression or activity of these regulatory proteins.

Visualizations of Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental and molecular processes involved in assessing this compound's cytotoxicity, the following diagrams have been generated using the DOT language.

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Caption: The intrinsic and extrinsic pathways of apoptosis leading to programmed cell death.

Caption: A simplified representation of the cell cycle and its key regulatory checkpoints.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to definitively assess the cytotoxicity of isolated this compound against cancer cell lines. However, the demonstrated anticancer activity of extracts from Calophyllum inophyllum, a plant known to contain this compound, suggests that this compound warrants further investigation. Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its cytotoxic effects against a broad panel of human cancer cell lines. Subsequent studies should aim to elucidate its mechanism of action, including its effects on apoptosis and cell cycle progression, and to identify the specific molecular targets and signaling pathways it modulates. Such a comprehensive approach will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.

References

In Vitro Bioactivity of Canophyllal and Related Compounds from Calophyllum inophyllum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canophyllal, a triterpenoid, and its related compound, canophyllol, are natural products found in plants of the Calophyllum genus, notably Calophyllum inophyllum. While specific in vitro bioactivity data for isolated this compound is limited in publicly available scientific literature, extracts from Calophyllum inophyllum, rich in this compound, canophyllol, coumarins, and xanthones, have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the in vitro evaluation of the bioactivity of compounds derived from Calophyllum inophyllum, with a focus on the methodologies and signaling pathways relevant to this compound's potential therapeutic effects.

Anticancer Activity

Extracts from Calophyllum inophyllum have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Quantitative Data: Cytotoxicity of Calophyllum inophyllum Extracts

| Cell Line | Extract Type | Assay | IC50 Value | Reference |

| MCF-7 (Breast Cancer) | Ethanolic Leaf Extract | MTT | 120 µg/mL | [1][2] |

| MCF-7 (Breast Cancer) | Fruit Extract | MTT | 19.63 µg/mL | [3] |

| C6 (Glioma) | Oil Extract | MTT | 0.22% (24h), 0.082% (48h) | [4] |

| H460 (Lung Cancer) | Methanol Leaf Extract | MTT | 30.00 µg/mL | [5] |

| HCT-116 (Colon Cancer) | Xanthone from Stem Bark | MTT | 3.04 µM | [6] |

| KB (Nasopharyngeal Carcinoma) | Root Bark and Nut Extract | Not Specified | Not Specified | [7] |

| Various Cancer Cell Lines | Isodispar B from Calophyllum | MTT | 3.8 - 11.5 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, H460)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Calophyllum inophyllum extract or isolated compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Calophyllum inophyllum extract) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Apoptosis Induction

Compounds from Calophyllum inophyllum are known to induce apoptosis in cancer cells. This process is regulated by a complex signaling cascade involving pro- and anti-apoptotic proteins.

Anti-inflammatory Activity

Extracts of Calophyllum inophyllum have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[9][10]

Quantitative Data: Anti-inflammatory Effects of Calophyllum inophyllum Extracts

| Assay | Cell Line | Extract/Compound | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |

| iNOS Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |

| COX-2 Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |

| NF-κB Expression | RAW 264.7 | Acetone Leaf Extract | Dose-dependent suppression | [9][10] |

| Cyclooxygenase Inhibition | In vitro assay | Crude Fruit Extract (50 µg/ml) | 77% inhibition | [11][12] |

| Lipooxygenase Inhibition | In vitro assay | Crude Fruit Extract (50 µg/ml) | 88% inhibition | [11][12] |

| Pro-inflammatory Cytokine (IL-1β, IL-6, TNF-α) Down-regulation | In vivo model | Calophyllolide | Significant reduction | [13][14] |

| Anti-inflammatory Cytokine (IL-10) Up-regulation | In vivo model | Calophyllolide | Significant increase | [13][14] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Calophyllum inophyllum extract or isolated compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. Compounds from Calophyllum inophyllum can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Antimicrobial Activity

Various extracts of Calophyllum inophyllum have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of Calophyllum inophyllum Extracts

| Microorganism | Extract Type | Method | Result | Reference |

| Bacillus subtilis | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |

| Staphylococcus aureus | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |

| Escherichia coli | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |

| Klebsiella pneumoniae | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |

| Pseudomonas aeruginosa | Methanol Seed Oil Extract | Not Specified | 17 ± 1.73 to 24 ± 1.15 mm inhibition zone | [6][15] |

| Shigella dysenteriae | Petroleum Ether Leaf Extract | Disc Diffusion | 16 - 20 mm inhibition zone | [16] |

| Candida sp. | Petroleum Ether Leaf Extract | Disc Diffusion | 6 - 14 mm inhibition zone | [16] |

| Gram-positive bacteria | Methanol Leaf & Branch Extract | MIC | 31.3 - 62.5 µg/ml | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Calophyllum inophyllum extract or isolated compound

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: In Vitro Bioactivity Screening

The overall process for evaluating the in vitro bioactivity of a natural product like this compound follows a logical progression from initial screening to mechanistic studies.

Conclusion

While direct evidence for the bioactivity of isolated this compound is currently limited, the substantial body of research on Calophyllum inophyllum extracts provides a strong rationale for its potential as a bioactive compound. The methodologies and signaling pathways detailed in this guide offer a robust framework for the in vitro evaluation of this compound and other related natural products. Further research is warranted to isolate and characterize the specific bioactivities of this compound to fully elucidate its therapeutic potential.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijpjournal.com [ijpjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and cytotoxic agents from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory effects of Calophyllum inophyllum L. in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Activity of Calophyllum inophyllum Fruits Extracts - UM Research Repository [eprints.um.edu.my]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. phytojournal.com [phytojournal.com]

Canophyllal: A Comprehensive Technical Guide on the Plant-Derived Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canophyllal, a naturally occurring triterpenoid with the molecular formula C₃₀H₄₈O₂, has been identified as a secondary metabolite in a select number of plant species. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, physicochemical properties, and biological activities. Detailed experimental protocols for its extraction, isolation, and characterization are presented, alongside a summary of its known quantitative yields from plant sources. Furthermore, this guide explores the potential mechanisms of action and signaling pathways influenced by this compound, offering a foundation for future research and drug development endeavors.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. Within this class, this compound has emerged as a compound of interest due to its presence in medicinal plants and its potential biological activities. This guide serves as a central repository of technical information on this compound, aimed at facilitating further scientific investigation and application.

Physicochemical Properties and Structure

This compound is a pentacyclic triterpenoid aldehyde. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | |

| Molecular Weight | 440.70 g/mol | |

| Chemical Structure | Pentacyclic Triterpenoid Aldehyde | |

| Appearance | - | - |

| Solubility | - | - |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for triterpenoids in plants, originating from the isoprenoid pathway. The key steps are outlined below and illustrated in the accompanying diagram.

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): These five-carbon building blocks are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

-